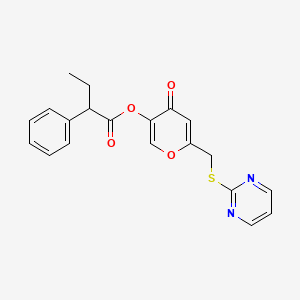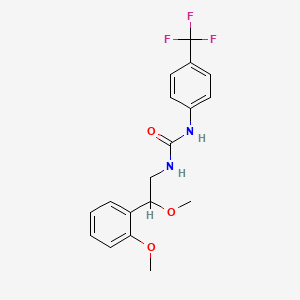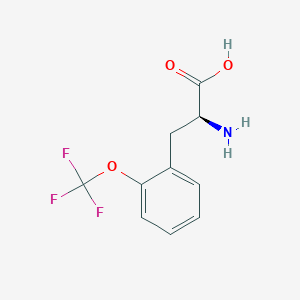
2-(Trifluoromethoxy)-l-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Trifluoromethoxy)-l-phenylalanine” is a derivative of the amino acid phenylalanine with a trifluoromethoxy group attached. The trifluoromethoxy group is a fluorinated substituent that is finding increased utility in various fields due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, trifluoromethoxylation reactions have been facilitated by several innovative reagents . For instance, when the amino function is protected by a silyl group instead of a BOC group, 3-trifluoromethoxy-N-(trimethylsilyl)aniline is metalated in position 2 .Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the presence of the trifluoromethoxy group. For example, the oxygen lone pairs on trifluoromethoxy overlap with anti-bonding orbitals of the C-F bond, leading to a preferential conformation in which the CAr–O–CF3 plane is orthogonal to the aromatic plane .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the trifluoromethoxy group. For instance, 3- and 4-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline are metalated at the oxygen-adjacent position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by the trifluoromethoxy group. For instance, the introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Scientific Research Applications
1. Biochemistry and Enzyme Mechanism
- L-phenylalanine ammonia-lyase, a critical enzyme in plants, has a unique action mechanism involving dehydroalanyl residues. This enzyme plays a significant role in the metabolism of L-phenylalanine, a closely related compound to 2-(Trifluoromethoxy)-1-phenylalanine (Hanson & Havir, 1970).
2. Phenylalanine Hydroxylase Studies
- Phenylalanine hydroxylase, a non-heme iron protein, is crucial for converting phenylalanine to tyrosine. Its mechanism involves high-spin Fe(IV) species, providing insights into reactions closely related to 2-(Trifluoromethoxy)-1-phenylalanine (Panay et al., 2011).
3. Photophysical Studies
- Studies on L-phenylalanine, using techniques like resonant two-photon ionization, contribute to understanding the photophysical properties of similar compounds like 2-(Trifluoromethoxy)-1-phenylalanine (Lee et al., 2002).
4. Biomaterials and Gelators
- Phenylalanine and its derivatives are used as low-molecular-weight gelators in materials science. The modification of phenylalanine has led to numerous applications, indicating potential uses for 2-(Trifluoromethoxy)-1-phenylalanine derivatives in this field (Das et al., 2017).
5. Electrochemical Sensing
- The development of electrochemical sensors and biosensors for phenylalanine detection showcases the potential for developing similar technologies for 2-(Trifluoromethoxy)-1-phenylalanine (Dinu & Apetrei, 2020).
6. Flavor and Fragrance Synthesis
- The Ehrlich pathway, involving the catabolism of L-phenylalanine to produce compounds like 2-phenylethanol, highlights the potential for biosynthetic approaches using derivatives of phenylalanine such as 2-(Trifluoromethoxy)-1-phenylalanine in flavor and fragrance industries (Tieman et al., 2006).
7. Synthetic Chemistry
- The synthesis of phenylalanine-derived trifluoromethyl ketones for oxidation catalysis provides a framework for synthesizing and applying 2-(Trifluoromethoxy)-1-phenylalanine in similar catalytic processes (Featherston & Miller, 2016).
Mechanism of Action
Target of Action
A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the trifluoromethoxy (cf3o) group has unique features and has become a novel moiety in various fields . The interaction of this compound with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The trifluoromethoxy group has been noted for its unique features and promising applications, despite the challenges in synthesizing cf3o-containing compounds .
Action Environment
It’s worth noting that the synthesis of cf3o-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The trifluoromethoxy group in 2-(Trifluoromethoxy)-l-phenylalanine confers increased stability and lipophilicity in addition to its high electronegativity . This group is becoming more and more important in both agrochemical research and pharmaceutical chemistry
Molecular Mechanism
It is known that the trifluoromethoxy group can facilitate certain chemical reactions
Properties
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKLBNKYRAICX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)
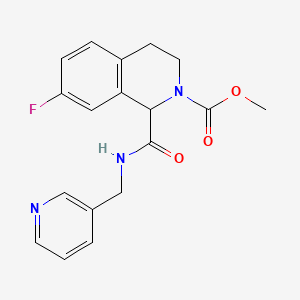
![3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2366923.png)
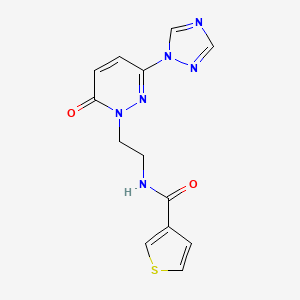
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
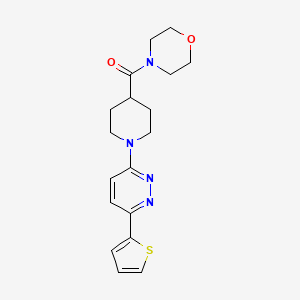
![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)
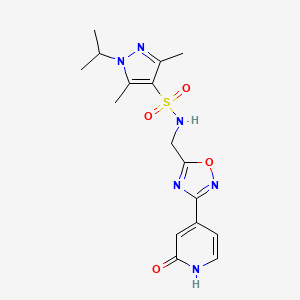


![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)
